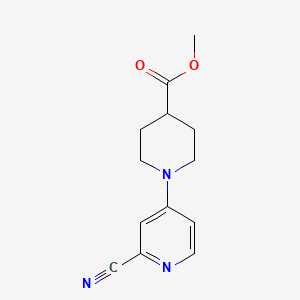

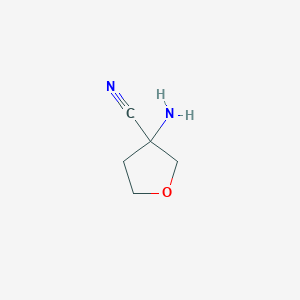

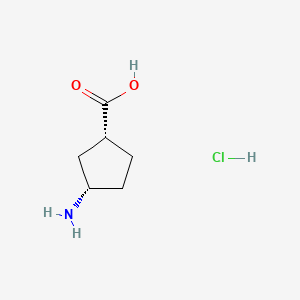

![molecular formula C10H9N5 B1526973 1-[4-(azidomethyl)phenyl]-1H-pyrazole CAS No. 864528-22-3](/img/structure/B1526973.png)

1-[4-(azidomethyl)phenyl]-1H-pyrazole

Overview

Description

Synthesis Analysis

The synthesis of 1-[4-(azidomethyl)phenyl]-1H-pyrazole involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . It is also an intermediate in the synthesis pathway for active pharmaceutical ingredients (APIs) in certain medications .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring bonded to a phenyl group, which incorporates another phenyl group at its ortho-position .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and require suitable analytical methods for accurately detecting and quantifying the compound . The reactions are made more challenging by the similar chemical structures .Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives, including those similar to 1-[4-(azidomethyl)phenyl]-1H-pyrazole, have been synthesized and characterized for their unique chemical properties. For instance, studies have focused on the synthesis of new azo Schiff bases of pyrazole derivatives, which are analyzed through spectroscopic and theoretical investigations (Özkınalı et al., 2018). These compounds are characterized using various spectroscopic methods, including IR, UV–Vis, 1H-NMR, and 13C-NMR, highlighting the diverse applications of pyrazole derivatives in materials science and chemistry.

Catalytic Applications in Organic Synthesis

Pyrazole-containing compounds have been utilized as ligands to stabilize metal complexes in catalytic applications, particularly in cross-coupling reactions. The synthesis of bulky pyrazole-based ligands has led to the development of bis(pyrazolyl)palladium(II) complexes, which exhibit significant catalytic activity in Suzuki–Miyaura cross-coupling reactions (Ocansey et al., 2018). These findings underscore the potential of pyrazole derivatives in facilitating organic synthesis, providing efficient pathways for the formation of carbon-carbon bonds.

Antimicrobial and Anticancer Activities

Research has also highlighted the antimicrobial and anticancer properties of pyrazole derivatives. For example, chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, have been synthesized and demonstrated notable antimicrobial activity against various bacterial and fungal strains (Hamed et al., 2020). Additionally, certain pyrazole Schiff bases containing azo groups have shown potential as anticancer agents through in vitro cytotoxic properties, suggesting their utility in cancer treatment studies (Şener et al., 2021).

Mechanism of Action

- AT1 receptors belong to the G protein-coupled receptor superfamily and play a crucial role in regulating cardiovascular homeostasis by affecting vascular resistance and blood volume .

- This interaction leads to changes in vascular resistance and blood volume, ultimately influencing blood pressure regulation .

Target of Action

Mode of Action

Biochemical Pathways

properties

IUPAC Name |

1-[4-(azidomethyl)phenyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c11-14-12-8-9-2-4-10(5-3-9)15-7-1-6-13-15/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLZKLODELKDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

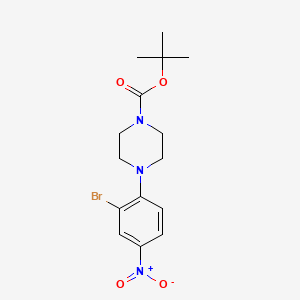

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1526891.png)

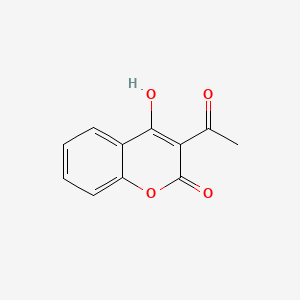

![1-Benzyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1526895.png)

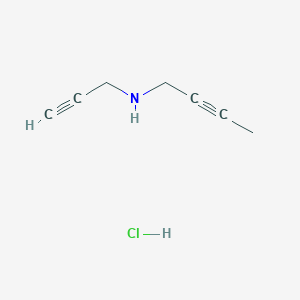

![3-[(2-Methoxyethoxy)methyl]pyrrolidine](/img/structure/B1526905.png)

![1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene](/img/structure/B1526908.png)